2,6-Dichloro-3-fluoroisonicotinaldehyde
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Overview
Description
2,6-Dichloro-3-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C6H2Cl2FNO and a molecular weight of 193.99 g/mol . It is characterized by the presence of two chlorine atoms, one fluorine atom, and an aldehyde group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
2,6-Dichloro-3-fluoroisonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Safety and Hazards
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this chemical .
Preparation Methods
The synthesis of 2,6-Dichloro-3-fluoroisonicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloropyridine and fluorinating agents.
Fluorination: The fluorination of 2,6-dichloropyridine is carried out using a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,6-Dichloro-3-fluoroisonicotinaldehyde undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common reagents and conditions for these reactions include palladium catalysts, boron reagents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-fluoroisonicotinaldehyde involves its interaction with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
2,6-Dichloro-3-fluoroisonicotinaldehyde can be compared with other similar compounds, such as:
2,6-Dichloropyridine: Lacks the fluorine and aldehyde groups, making it less reactive in certain chemical reactions.
3-Fluoroisonicotinaldehyde: Lacks the chlorine atoms, which can affect its reactivity and applications.
2,6-Dichloroisonicotinaldehyde: Lacks the fluorine atom, which can influence its chemical properties and biological activity.
Properties
IUPAC Name |
2,6-dichloro-3-fluoropyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO/c7-4-1-3(2-11)5(9)6(8)10-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJROHZMWXYHPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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